molecular formula C9H11F2NO2 B13613152 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol

Katalognummer: B13613152
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: HCCJJCHWZBQUKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Eigenschaften

Molekularformel

C9H11F2NO2

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3

InChI-Schlüssel

HCCJJCHWZBQUKB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1F)F)C(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 3,5-difluoro-2-methoxybenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The fluorine atoms enhance its binding affinity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol: Similar structure but with one less fluorine atom.

    2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    2-Amino-2-(3,5-dimethyl-2-methoxyphenyl)ethan-1-ol: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of two fluorine atoms in 2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol imparts unique chemical properties, such as increased electronegativity and stability, which can enhance its reactivity and binding affinity in various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.